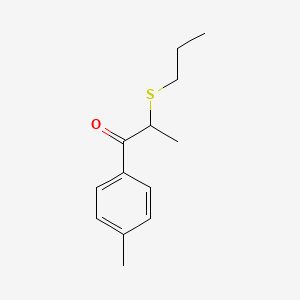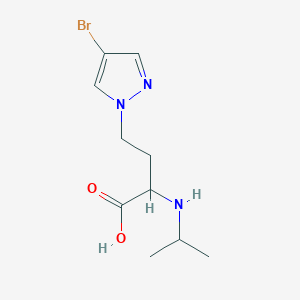
4-Bromo-3-(piperazin-1-ylmethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-[(piperazin-1-yl)methyl]aniline is a compound that features a bromine atom, a piperazine ring, and an aniline group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring is particularly noteworthy, as it is a common structural motif in many biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(piperazin-1-yl)methyl]aniline typically involves the reaction of 4-bromoaniline with piperazine. One common method is the Mannich reaction, which involves the condensation of 4-bromoaniline with formaldehyde and piperazine under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with piperazine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-3-[(piperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4-bromo-3-[(piperazin-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-3-[(piperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-[(piperazin-1-yl)methyl]aniline
- 4-fluoro-3-[(piperazin-1-yl)methyl]aniline
- 4-iodo-3-[(piperazin-1-yl)methyl]aniline
Uniqueness
4-bromo-3-[(piperazin-1-yl)methyl]aniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties .
Eigenschaften
Molekularformel |
C11H16BrN3 |
|---|---|
Molekulargewicht |
270.17 g/mol |
IUPAC-Name |
4-bromo-3-(piperazin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H16BrN3/c12-11-2-1-10(13)7-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8,13H2 |
InChI-Schlüssel |
JJRSWASBUQVEOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


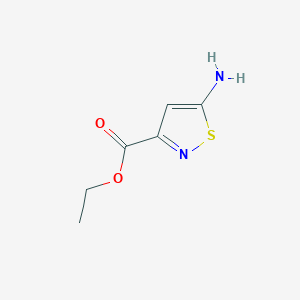
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)




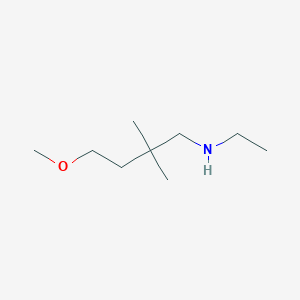
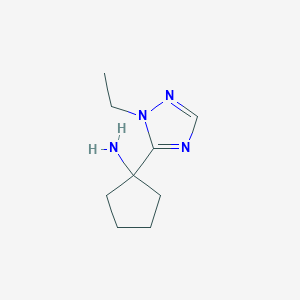
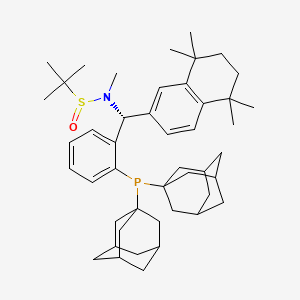
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
